molecular formula C4H6N4OS B14408416 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one CAS No. 85276-91-1

2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one

Cat. No.: B14408416
CAS No.: 85276-91-1
M. Wt: 158.18 g/mol
InChI Key: ZKVGVEUZRHMLGG-UHFFFAOYSA-N
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Description

2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a methylsulfanyl group with a triazinone-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(methylsulfanyl)propanoic acid: Another compound with a methylsulfanyl group but with a different core structure.

    2-Amino-3-methylphenol: Contains an amino and methyl group but lacks the triazinone ring.

Uniqueness

2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is unique due to its triazinone ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.

Properties

CAS No.

85276-91-1

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

2-amino-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C4H6N4OS/c1-10-4-7-3(9)2-6-8(4)5/h2H,5H2,1H3

InChI Key

ZKVGVEUZRHMLGG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C=NN1N

Origin of Product

United States

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